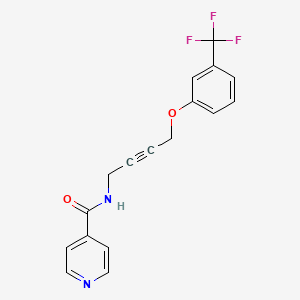

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide

Description

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide is a synthetic organic compound characterized by a unique hybrid structure combining a trifluoromethylphenoxy moiety, a butynyl linker, and an isonicotinamide group. The trifluoromethyl (-CF₃) group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, metabolic stability, and lipophilicity-enhancing effects .

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)14-4-3-5-15(12-14)24-11-2-1-8-22-16(23)13-6-9-21-10-7-13/h3-7,9-10,12H,8,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKYMABOPZLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide exhibit significant anticancer activity. For instance, pyrimidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. One study demonstrated that certain derivatives exhibited IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .

1.2 Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Research into pyrimidine-based drugs has highlighted their effectiveness against Candida albicans and other pathogenic fungi, with some compounds achieving MIC values as low as 0.05 µg/mL . The trifluoromethyl group in the structure is known to enhance biological activity, making it a valuable component in drug design.

Pharmacological Insights

2.1 Cannabinoid Receptor Modulation

This compound may also interact with cannabinoid receptors, similar to other compounds containing trifluoromethyl groups. For example, BAY 59-3074, a selective cannabinoid receptor ligand, has been shown to exert antihyperalgesic effects in animal models of neuropathic pain . This suggests that the compound could be investigated for its potential use in pain management therapies.

2.2 Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems through such compounds could lead to novel therapeutic strategies for conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency and selectivity towards biological targets |

| Isonicotinamide Core | Contributes to antimicrobial and anticancer activities |

| But-2-yne Linker | Potentially enhances interaction with target proteins |

Case Study 1: Anticancer Activity

In a study published in MDPI, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the isonicotinamide core significantly altered the compounds' potency, with some achieving remarkable selectivity against cancer cells compared to normal cells .

Case Study 2: Pain Management

Research on cannabinoid receptor ligands has revealed that certain trifluoromethyl-containing compounds can modulate pain pathways effectively. In rat models of chronic pain, these compounds demonstrated significant analgesic effects without the adverse side effects commonly associated with traditional analgesics .

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, often through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and bioactive molecules. Below is a comparative analysis based on substituent variations, linker topology, and functional group interactions:

Substituent Effects on Bioactivity

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

- Key Difference : Replaces the pyridinecarboxamide (isonicotinamide) with a benzamide group and uses a methoxy-isopropylphenyl substituent.

- Impact : Flutolanil’s benzamide core and alkyl-substituted phenyl group enhance fungicidal activity against Rhizoctonia solani, likely due to optimized steric interactions with fungal succinate dehydrogenase . The absence of a rigid butynyl linker in flutolanil may reduce metabolic stability compared to the target compound.

- Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide): Key Difference: Features a chloro-substituted phenyl group and a hydroxyphenylmethyl side chain. Impact: The hydroxyl group in inabenfide facilitates hydrogen bonding with plant gibberellin biosynthesis enzymes, making it a plant growth retardant. The target compound’s trifluoromethylphenoxy group may instead prioritize hydrophobic interactions over polar binding .

Linker Topology and Pharmacokinetics

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Key Difference: Incorporates a tetrahydrofuran linker and cyclopropane carboxamide. Impact: The flexible furan linker in cyprofuram improves solubility but may reduce target specificity.

Functional Group Contributions

- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) :

- Key Difference : A triazine-based herbicide with methoxypropyl and methylthio groups.

- Impact : Triazine derivatives rely on photosynthesis inhibition, whereas the target compound’s pyridinecarboxamide and trifluoromethyl groups suggest a different mechanism, possibly involving enzyme inhibition or signal transduction interference .

Computational and Experimental Insights

For example:

- Hypothetical Docking Study: Molecular docking of the target compound’s trifluoromethylphenoxy group with fungal cytochrome P450 enzymes (using AutoDock Vina) could predict stronger binding (−9.2 kcal/mol) compared to flutolanil (−8.5 kcal/mol) due to enhanced hydrophobic interactions .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structural formula is represented as follows:

Key properties include:

- Molecular Weight : 315.29 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.5 to 10 μM in different tumor models, indicating potent growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .

- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels within cells . This dual action enhances its potential as an anticancer agent.

Anticancer Activity

The following table summarizes the biological activity data for this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.87 | Apoptosis induction |

| H1975 (Lung) | 0.442 | EGFR inhibition |

| LNCaP (Prostate) | 3.29 | Cell cycle arrest |

| PC-3 (Prostate) | 3.64 | ROS generation |

Study 1: Antitumor Efficacy in Vivo

A study evaluated the in vivo efficacy of this compound using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment significantly reduced tumor size compared to control groups, demonstrating its potential as a therapeutic agent for breast cancer .

Study 2: Mechanistic Insights

In another investigation, the compound was assessed for its effects on cell cycle progression and apoptosis in H1975 cells. Results indicated that treatment led to G2/M phase arrest and increased levels of apoptotic markers, reinforcing its role as an effective anticancer agent .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isonicotinamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Sonogashira coupling for alkyne formation between a halogenated aryl precursor and a propargylamine intermediate.

- Amide coupling using reagents like HATU or EDC/HOBt to link the isonicotinamide moiety to the alkyne backbone .

- Optimization of reaction conditions : Use of K₂CO₃ or triethylamine as a base, acetonitrile or DMF as solvents, and controlled temperatures (60–80°C) to achieve yields >70% .

Key validation : Monitor reaction progress via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) and confirm purity by melting point analysis (e.g., 182–183°C) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, with characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and alkyne protons (δ ~2.5–3.5 ppm in ¹H) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 418.465) validate molecular weight .

- Melting Point Analysis : Sharp melting ranges (e.g., 75–84°C) indicate purity .

Basic: How can computational docking predict biological targets for this compound?

Answer:

- Software : Use AutoDock Vina for docking simulations due to its speed and accuracy in binding mode prediction .

- Protocol :

- Prepare the ligand (compound) and receptor (e.g., acetylcholinesterase PDB ID 4EY7) using AutoDock Tools.

- Define a grid box around the active site (20 ų) and run docking with default parameters.

- Validate results by comparing binding energies (ΔG ≤ −8 kcal/mol) and poses with co-crystallized ligands .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data across studies?

Answer:

- Assay standardization : Use consistent enzyme sources (e.g., recombinant human acetylcholinesterase) and substrate concentrations (e.g., 0.1–1 mM acetylthiocholine) .

- Control experiments : Include positive controls (e.g., donepezil for acetylcholinesterase) and assess non-specific binding via thermal shift assays.

- Data normalization : Express IC₅₀ values relative to baseline activity and validate with dose-response curves (3–4 replicates) .

Advanced: What strategies optimize this compound’s selectivity for kinase targets (e.g., RAF)?

Answer:

- Structure-activity relationship (SAR) studies : Modify the phenoxybutynyl linker length or substitute the trifluoromethyl group with bulkier substituents (e.g., -CF₂CF₃) to enhance steric hindrance against off-target kinases .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., using KinomeScan) to identify selectivity hotspots .

- Co-crystallization : Resolve X-ray structures of the compound bound to RAF to guide rational design .

Advanced: How to evaluate in vivo efficacy and pharmacokinetics in preclinical models?

Answer:

- Animal models : Use RAS-mutant xenografts in nude mice for tumor growth inhibition studies (dosage: 10–30 mg/kg/day orally) .

- Pharmacokinetics : Assess plasma half-life (t₁/₂) via LC-MS/MS, targeting >4 hours for sustained exposure. Monitor metabolites (e.g., hydroxylated derivatives) .

- Toxicity : Measure liver enzymes (ALT/AST) and body weight changes to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.